molecular formula C10H11NS B13321236 (1R)-1-Benzo[B]thiophen-3-ylethylamine

(1R)-1-Benzo[B]thiophen-3-ylethylamine

Katalognummer: B13321236
Molekulargewicht: 177.27 g/mol
InChI-Schlüssel: QHQWHUVCNWLPGV-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Benzo[B]thiophen-3-ylethylamine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including (1R)-1-Benzo[B]thiophen-3-ylethylamine, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes constant current electrolysis at room temperature in undivided cells, leading to the formation of benzothiophene motifs .

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs metal-catalyzed reactions and requires elaborate starting materials and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is highly desirable .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Benzo[B]thiophen-3-ylethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to form various products.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Wirkmechanismus

The mechanism of action of (1R)-1-Benzo[B]thiophen-3-ylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both benzothiophene and ethylamine. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other similar compounds .

Eigenschaften

Molekularformel

C10H11NS

Molekulargewicht

177.27 g/mol

IUPAC-Name

(1R)-1-(1-benzothiophen-3-yl)ethanamine

InChI

InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m1/s1

InChI-Schlüssel

QHQWHUVCNWLPGV-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=CSC2=CC=CC=C21)N

Kanonische SMILES

CC(C1=CSC2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.